molecular formula C11H12O2 B1421912 (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol CAS No. 1344924-76-0

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol

Cat. No. B1421912
CAS RN: 1344924-76-0
M. Wt: 176.21 g/mol
InChI Key: HHTGFYRSBJVIAW-QMMMGPOBSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Novel methods for constructing benzofuran rings have been discovered in recent years .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on the roots of Leontopodium alpinum and L. leontopodioides identified new compounds including a benzofuran derivative, highlighting the exploration of natural sources for benzofuran compounds (Dobner et al., 2003).
  • Research on the title compound, methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, examined its synthesis and crystal structure, contributing to our understanding of the chemical properties of similar benzofuran compounds (Choi et al., 2008).

Applications in Enantioselective Synthesis

  • Kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols was achieved using lipase-catalyzed enantiomer selective reactions, demonstrating the potential of benzofuran derivatives in enantioselective synthesis (Paizs et al., 2003).
  • Another study explored the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones, further underscoring the relevance of these compounds in producing optically active substances (Paizs et al., 2003).

Mechanism of Action

The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

properties

IUPAC Name

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTGFYRSBJVIAW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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